Receptor Binding Affinity and Selectivity: ICI 174,864 vs. Naloxone
ICI 174,864 exhibits high affinity for the δ-opioid receptor (Ki = 35 nM) in human receptor binding assays [1]. Critically, it demonstrates marked selectivity over μ and κ receptors, as it is equipotent with naloxone but does not reverse the effects of the μ-agonist DAGO or the κ-agonist tifluadom . This selectivity is essential for isolating δ-receptor mediated effects in complex systems where naloxone's pan-opioid antagonism would confound results.
| Evidence Dimension | Receptor Binding Affinity and Selectivity |
|---|---|
| Target Compound Data | Ki = 35 nM for human δ-opioid receptor. Does not reverse μ or κ agonist effects. |
| Comparator Or Baseline | Naloxone: Non-selective opioid antagonist; reverses effects of μ, δ, and κ agonists. |
| Quantified Difference | ICI 174864 is selective for δ-opioid receptors, while naloxone is a non-selective antagonist for all opioid receptor subtypes. |
| Conditions | Competition binding assays using human δ-opioid receptor expressed in transfected HN9.10 cells [1]; functional antagonism of μ-agonist (DAGO) and κ-agonist (tifluadom) effects . |
Why This Matters
Researchers requiring specific δ-opioid receptor blockade without confounding μ or κ antagonism must use ICI 174,864 rather than naloxone.
- [1] BindingDB. Ki Summary for ICI-174864 (BDBM50006946) at human δ-opioid receptor. Accessed April 2026. View Source
